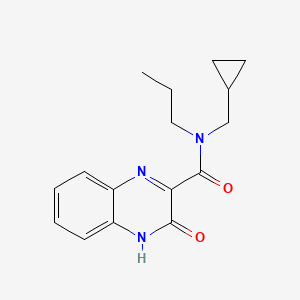
N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide: is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl bromide and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with propylamine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction reactions can target the quinoxaline core, potentially reducing the pyrazine ring to a dihydroquinoxaline.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, where the propyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Cyclopropyl ketones.
Reduction: Dihydroquinoxalines.
Substitution: Various N-substituted quinoxaline derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its quinoxaline core.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Quinoxaline derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Cancer Research: The compound can be investigated for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound may be used in the development of new agrochemicals with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
- N-(cyclopropylmethyl)-3-oxo-N-ethyl-4H-quinoxaline-2-carboxamide
- N-(cyclopropylmethyl)-3-oxo-N-butyl-4H-quinoxaline-2-carboxamide
- N-(cyclopropylmethyl)-3-oxo-N-phenyl-4H-quinoxaline-2-carboxamide
Comparison:
- N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide is unique due to its specific propyl group, which can influence its solubility, reactivity, and biological activity compared to its ethyl, butyl, and phenyl analogs. The cyclopropylmethyl group also imparts rigidity to the molecule, affecting its interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C16H19N3O2 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-2-9-19(10-11-7-8-11)16(21)14-15(20)18-13-6-4-3-5-12(13)17-14/h3-6,11H,2,7-10H2,1H3,(H,18,20) |
Clé InChI |
SBTNLIDOZPDJLY-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC1CC1)C(=O)C2=NC3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



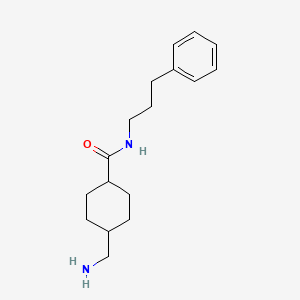
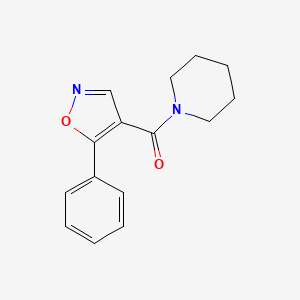
![6-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-1H-indole](/img/structure/B13872973.png)
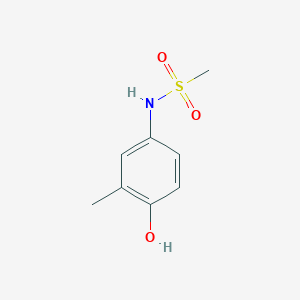


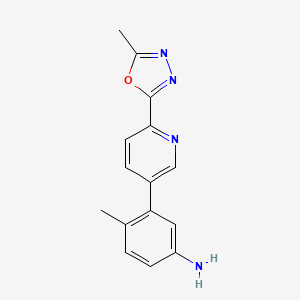


![[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine](/img/structure/B13873023.png)

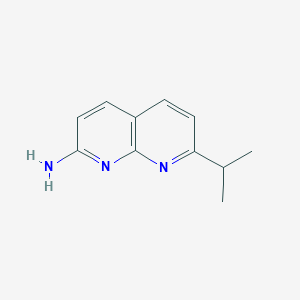
![benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate](/img/structure/B13873052.png)
